2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol
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Overview
Description
2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a 4-bromo-1H-pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with 4-bromo-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexanone.
Reduction: Formation of 2alpha-(1H-pyrazole-1-yl)cyclohexane-1beta-ol.
Substitution: Formation of 2alpha-(4-substituted-1H-pyrazole-1-yl)cyclohexane-1beta-ol derivatives.
Scientific Research Applications
2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with similar reactivity.
4-Bromo-1-methyl-1H-pyrazole: A methylated derivative with different physicochemical properties.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: An ethylated and methylated derivative with unique reactivity.
Uniqueness
2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol stands out due to its cyclohexane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
(1R,2R)-2-(4-bromopyrazol-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHKMCHQSPMGNB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2C=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2C=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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